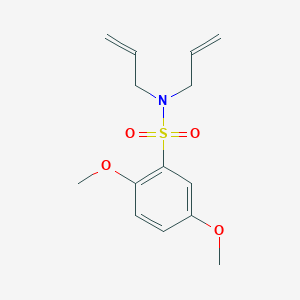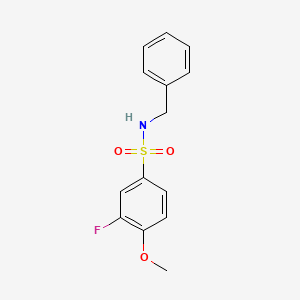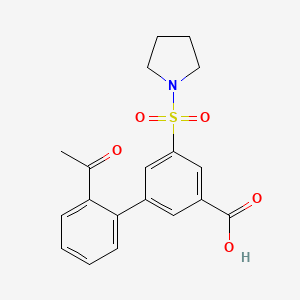
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential use as a dental remineralization agent. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have the ability to promote enamel remineralization, which makes it a promising candidate for the development of new dental treatments.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP is not fully understood, but it is believed to work by forming a protective layer over the enamel surface, which helps to prevent the loss of minerals from the tooth. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP also has the ability to bind to calcium and phosphate ions, which are essential for enamel remineralization.
Biochemical and physiological effects:
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the microhardness of enamel, which is an important factor in preventing tooth decay. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has also been shown to inhibit the formation of biofilms, which are a major contributor to the development of dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in lab experiments is its ability to promote enamel remineralization. This makes it a promising candidate for the development of new dental treatments. However, one of the limitations of using 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in lab experiments is its relatively high cost compared to other dental materials.
Orientations Futures
There are a number of future directions for research on 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP. One area of interest is the development of new dental treatments that incorporate 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP. Another area of interest is the investigation of the potential use of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in the treatment of other dental conditions, such as dentin hypersensitivity. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP and its potential side effects.
Méthodes De Synthèse
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the selective removal of amino acid side-chain protecting groups. This method has been used to synthesize 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP with high purity and yield.
Applications De Recherche Scientifique
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has been extensively studied in the field of dentistry for its potential use as a dental remineralization agent. It has been shown to promote enamel remineralization and prevent the progression of early-stage caries. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has also been investigated for its potential use in the treatment of dentin hypersensitivity, as well as its ability to inhibit the growth of oral bacteria.
Propriétés
IUPAC Name |
1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-7-5-11(6-8-17)14(19)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLCTHUEWPCMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)


![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)